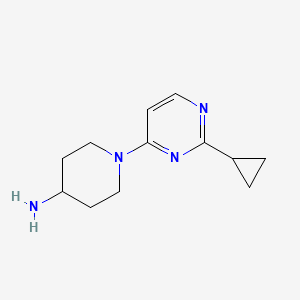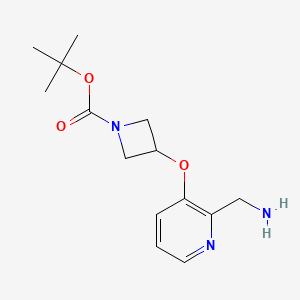![molecular formula C17H20ClN3O2S B14880666 N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14880666.png)
N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thienopyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thienopyrazole Core: This step involves the cyclization of appropriate precursors to form the thienopyrazole core. Reaction conditions may include the use of strong acids or bases, elevated temperatures, and specific catalysts.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of Chlorophenoxy Acetamide Moiety: This step involves the coupling of the chlorophenoxy acetamide group to the thienopyrazole core. Common reagents include coupling agents like EDCI or DCC, and the reaction is typically carried out in an organic solvent such as dichloromethane or DMF.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrazole derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thienopyrazole Derivatives: Compounds with similar thienopyrazole cores but different substituents.
Phenoxyacetamide Derivatives: Compounds with phenoxyacetamide groups but different core structures.
Uniqueness
N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H20ClN3O2S |
|---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C17H20ClN3O2S/c1-17(2,3)21-16(13-9-24-10-14(13)20-21)19-15(22)8-23-12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,22) |
InChI Key |
WLZCPFLNFVKKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



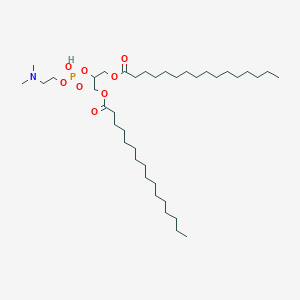

![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14880629.png)

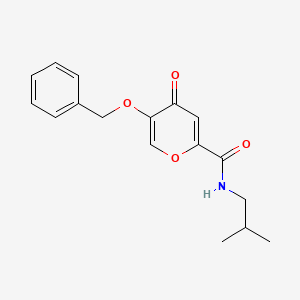
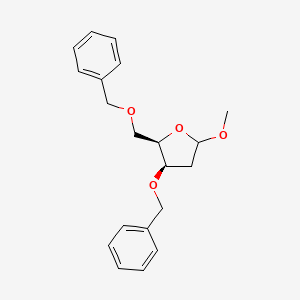
![3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)
![Methyl [(4-methylquinolin-2-yl)sulfanyl]acetate](/img/structure/B14880649.png)
